(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H28N4O5S3 and its molecular weight is 548.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- This compound is related to a broader class of thiazole and benzamide derivatives. For example, research has explored the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a cleaner, more efficient synthesis method compared to traditional thermal heating (Saeed, 2009).
- Another study detailed the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, emphasizing the efficient heterocyclization process (Saeed & Rafique, 2013).
Anticancer Activity
- Some derivatives in this class have shown potential in cancer treatment. For instance, indapamide derivatives, which are chemically related, have demonstrated pro-apoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
- Another study synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antifungal and Antimicrobial Properties
- Some thiazol-2(3H)-ylidene derivatives have been evaluated for antifungal activity, showing varying degrees of effectiveness (Saeed et al., 2008).
- In another study, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety were synthesized, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S3/c1-3-15-28-21-14-13-20(35(25,30)31)16-22(21)34-24(28)26-23(29)17-9-11-19(12-10-17)36(32,33)27(2)18-7-5-4-6-8-18/h3,9-14,16,18H,1,4-8,15H2,2H3,(H2,25,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFGASOONFOOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.